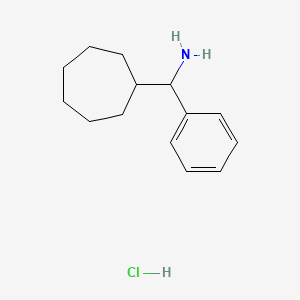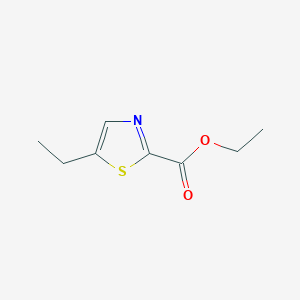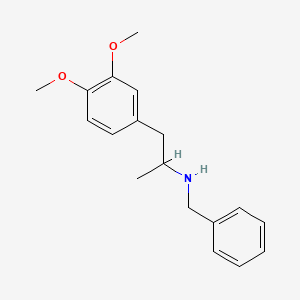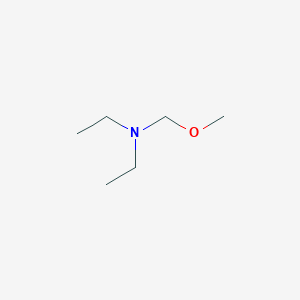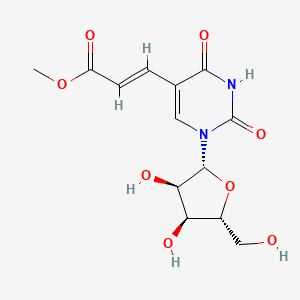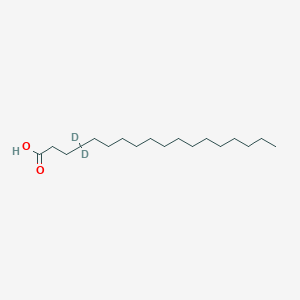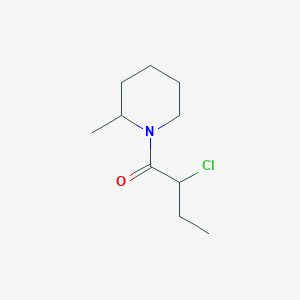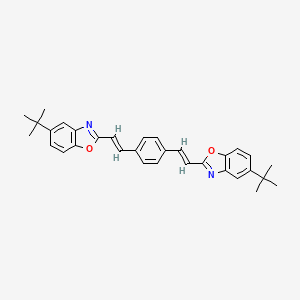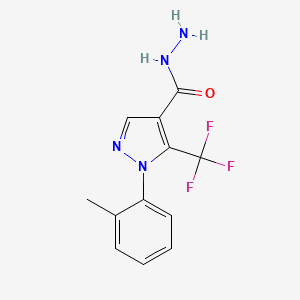
5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide is a chemical compound that features a trifluoromethyl group, a tolyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals to enhance the metabolic stability and lipophilicity of compounds . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity . The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfonic acid, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, potentially leading to increased efficacy in inhibiting specific biological processes . The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyrazole: Similar in structure but lacks the tolyl group, which may affect its biological activity and stability.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the pyrazole ring, leading to different chemical and biological properties.
Trifluoromethylpyridine: Another trifluoromethyl-containing compound with different applications and properties.
Uniqueness
5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide is unique due to its combination of the trifluoromethyl group, tolyl group, and pyrazole ring. This unique structure contributes to its enhanced metabolic stability, lipophilicity, and potential biological activities .
Properties
CAS No. |
618091-00-2 |
|---|---|
Molecular Formula |
C12H11F3N4O |
Molecular Weight |
284.24 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide |
InChI |
InChI=1S/C12H11F3N4O/c1-7-4-2-3-5-9(7)19-10(12(13,14)15)8(6-17-19)11(20)18-16/h2-6H,16H2,1H3,(H,18,20) |
InChI Key |
INEWEBSCNQRRKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


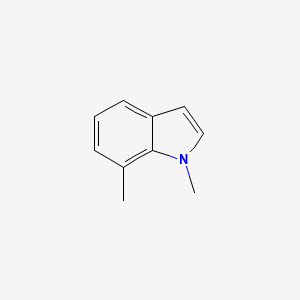

![[4-(Butan-2-yl)phenyl]thiourea](/img/structure/B3433805.png)

![2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid](/img/structure/B3433813.png)
